molecular formula C16H12Cl2N2O3S2 B2702687 N-(6-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide CAS No. 898414-57-8

N-(6-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide

Cat. No. B2702687
CAS RN: 898414-57-8
M. Wt: 415.3
InChI Key: NGNLHZIWKQXNFI-UHFFFAOYSA-N
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Description

“N-(6-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide” is a chemical compound. It contains a benzothiazole ring, which is a heterocyclic compound . This type of compounds often exhibits various biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as thiazolium precatalysts, have been synthesized from primary amines, carbon disulfide, and alpha-halogenoketones .

Scientific Research Applications

Antiviral and Antitumor Applications

  • Antiviral Activity : Derivatives of chlorophenyl-thiadiazole sulfonamides have shown promise in antiviral applications. Specifically, certain sulfonamide derivatives exhibited anti-tobacco mosaic virus activity, highlighting the potential of such compounds in the field of virology and plant protection (Chen et al., 2010).
  • Antitumor Activity : Research into sulfonamide derivatives has also uncovered their potential in cancer treatment. Compounds have been evaluated for their antiproliferative activity against various human cancer cell lines, demonstrating promising results in inhibiting tumor growth. This suggests that chlorophenyl-thiadiazole sulfonamides and their derivatives could be explored further as potential anticancer agents (Rostom, 2006).

Alzheimer’s Disease Treatment

A series of N-substituted derivatives have been synthesized to evaluate new drug candidates for Alzheimer’s disease, showcasing the diverse therapeutic potential of sulfonamide derivatives in neurodegenerative disease treatment (Rehman et al., 2018).

Anticonvulsant Agents

Research has demonstrated that heterocyclic compounds containing a sulfonamide moiety can exhibit significant anticonvulsant activity. This highlights the therapeutic potential of these compounds in the management of seizure disorders (Farag et al., 2012).

Mixed-ligand Copper(II)-sulfonamide Complexes

Studies on mixed-ligand copper(II)-sulfonamide complexes reveal their binding affinity to DNA and their antiproliferative activity against human tumor cells. This suggests a role in the development of new chemotherapeutic agents (González-Álvarez et al., 2013).

Antimicrobial and Antiproliferative Agents

N-ethyl-N-methylbenzenesulfonamide derivatives have shown effective antimicrobial and antiproliferative activities, suggesting their use as potential therapeutic agents against various microbial infections and cancer (El-Gilil, 2019).

Mechanosynthesis of Sulfonyl-(thio)ureas

The application of mechanochemistry for the synthesis of sulfonyl-(thio)ureas, including known anti-diabetic drugs, presents a novel approach to drug synthesis, emphasizing the versatility of sulfonamide derivatives in pharmaceutical development (Tan et al., 2014).

Inhibition of Tumor-associated Isozyme IX

Sulfonamide derivatives have been investigated as inhibitors of the tumor-associated isozyme carbonic anhydrase IX, suggesting their potential application in the development of targeted antitumor therapies (Ilies et al., 2003).

Mechanism of Action

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S2/c17-10-1-4-12(5-2-10)25(22,23)8-7-15(21)20-16-19-13-6-3-11(18)9-14(13)24-16/h1-6,9H,7-8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNLHZIWKQXNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide

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